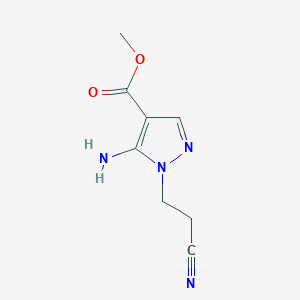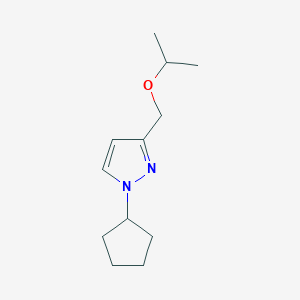
4-Iodo-5-methylisoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Iodo-5-methylisoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C5H4INO3 . It is a derivative of “5-Methylisoxazole-3-carboxylic acid”, which is a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of “this compound” involves a five-membered isoxazole ring with a carboxylic acid group attached at the 3-position and a methyl group at the 5-position . The iodine atom is attached at the 4-position .Applications De Recherche Scientifique
Mass Spectrometry and Isoxazole Ring Isomerization
Research on 3-aryl-5-methylisoxazole-4-carboxylic acids, closely related to 4-Iodo-5-methylisoxazole-3-carboxylic acid, has explored their behavior in mass spectrometry, particularly focusing on the thermal isomerization of the isoxazole ring. This research has significant implications for understanding the structural stability and transformation under thermal conditions (Zhigulev et al., 1974).
Immunological Activity
Studies have synthesized derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid, a compound structurally similar to this compound, to investigate their potential immunological activities. These studies provide insights into the roles these compounds may play in modulating immune responses (Ryng et al., 1999).
Quantum Chemical and QSAR Studies
Further research has been conducted on 4‐imino derivatives of 5‐amino‐3‐methylisoxazole‐4‐carboxylic acid hydrazide, revealing significant details about their immunological activities and correlating these with their molecular structures through quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) studies. This research underscores the complex interaction between chemical structure and biological activity, relevant to compounds like this compound (Ryng et al., 2001).
Synthesis and Structural Analysis
There have been significant developments in the synthesis and structural analysis of isoxazole derivatives, including those related to this compound. These studies not only focus on the synthesis but also utilize X-ray crystallography and computer-aided design for deeper understanding of the molecular structures, which can have implications in designing potential antibacterial or antifungal agents (Jezierska et al., 2003).
Isoxazole-Azirine-Isoxazole/Oxazole Isomerization
Research on isoxazole-4-carboxylic acid derivatives, closely related to this compound, includes studies on their isomerization processes. These studies have potential implications in the synthesis of various pharmaceutical compounds, contributing to our understanding of chemical transformations and stability under different conditions (Serebryannikova et al., 2019).
Orientations Futures
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future directions for “4-Iodo-5-methylisoxazole-3-carboxylic acid” could involve exploring its potential applications in drug discovery and development.
Propriétés
IUPAC Name |
4-iodo-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXHJQCZGIIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)
![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)

![[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2901304.png)



![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2901312.png)
![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)

